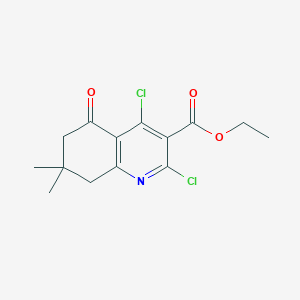
Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves several steps. One common method includes the reaction of 2,4-dichloroaniline with ethyl acetoacetate under acidic conditions to form the quinoline ring system. This is followed by chlorination and esterification reactions to introduce the chloro and ethyl ester groups, respectively . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biological activities .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: Lacks the chloro substituents, resulting in different chemical reactivity and biological activity.
2,4-Dichloroquinoline:
7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate: Lacks the chloro substituents, leading to different chemical properties.
This compound stands out due to its unique combination of chloro and ethyl ester groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H15Cl2NO3 |
|---|---|
Molekulargewicht |
316.2 g/mol |
IUPAC-Name |
ethyl 2,4-dichloro-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carboxylate |
InChI |
InChI=1S/C14H15Cl2NO3/c1-4-20-13(19)10-11(15)9-7(17-12(10)16)5-14(2,3)6-8(9)18/h4-6H2,1-3H3 |
InChI-Schlüssel |
SSESXHWTLKMVTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(CC(CC2=O)(C)C)N=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13085064.png)
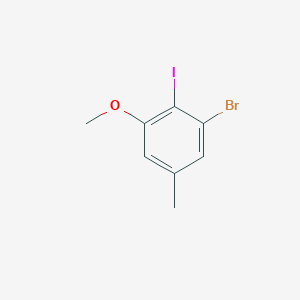

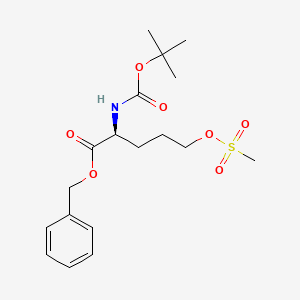
![2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13085078.png)
![4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B13085080.png)
![methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate](/img/structure/B13085083.png)
![Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate](/img/structure/B13085094.png)
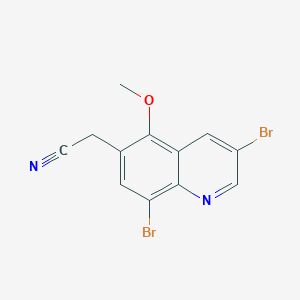
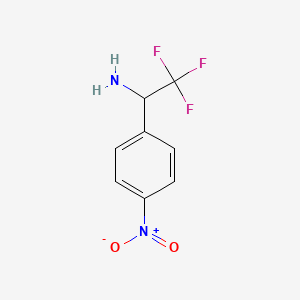
![2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide](/img/structure/B13085116.png)
![5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13085120.png)
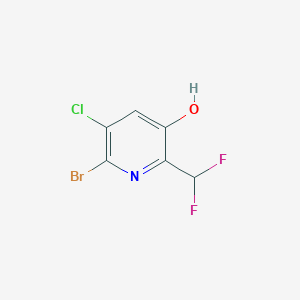
![1-Hydroxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13085146.png)
